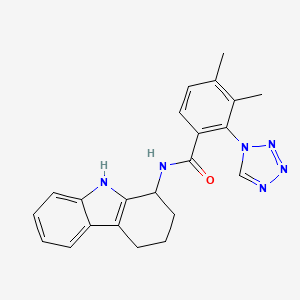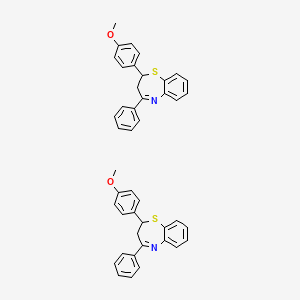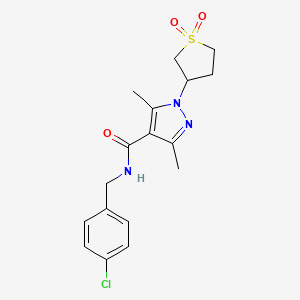![molecular formula C28H27NO3 B12162282 7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-3-(quinolin-2-yl)-2H-chromen-2-one](/img/structure/B12162282.png)
7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-3-(quinolin-2-yl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-3-(quinolin-2-yl)-2H-chromen-2-one is a complex organic molecule that combines elements of coumarin and quinoline structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-3-(quinolin-2-yl)-2H-chromen-2-one typically involves multiple steps:
Formation of the Coumarin Core: The coumarin core can be synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Quinoline Attachment: The quinoline moiety can be introduced through a Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone.
Final Coupling: The final step involves the coupling of the quinoline-substituted coumarin with using an appropriate coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-3-(quinolin-2-yl)-2H-chromen-2-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the quinoline moiety to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated coumarin-quinoline compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, 7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-3-(quinolin-2-yl)-2H-chromen-2-one may exhibit interesting bioactivity due to its coumarin and quinoline components, which are known for their antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Coumarin derivatives are known for their anticoagulant properties, while quinoline derivatives have been used in antimalarial drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific optical or electronic properties, given the known photophysical properties of coumarin and quinoline derivatives.
Wirkmechanismus
The mechanism of action of 7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-3-(quinolin-2-yl)-2H-chromen-2-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The coumarin moiety could inhibit enzymes like vitamin K epoxide reductase, while the quinoline moiety could intercalate into DNA, disrupting replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Coumarin: Known for its anticoagulant properties.
Quinoline: Used in antimalarial drugs like chloroquine.
Flavonoids: Structurally similar to coumarins and known for their antioxidant properties.
Uniqueness
7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-3-(quinolin-2-yl)-2H-chromen-2-one: is unique due to its combination of coumarin and quinoline structures, which may confer a unique set of biological activities and chemical reactivity not found in simpler compounds.
This compound in various scientific and industrial fields
Eigenschaften
Molekularformel |
C28H27NO3 |
|---|---|
Molekulargewicht |
425.5 g/mol |
IUPAC-Name |
7-[(2E)-3,7-dimethylocta-2,6-dienoxy]-3-quinolin-2-ylchromen-2-one |
InChI |
InChI=1S/C28H27NO3/c1-19(2)7-6-8-20(3)15-16-31-23-13-11-22-17-24(28(30)32-27(22)18-23)26-14-12-21-9-4-5-10-25(21)29-26/h4-5,7,9-15,17-18H,6,8,16H2,1-3H3/b20-15+ |
InChI-Schlüssel |
UOQTYHOLIYZSPV-HMMYKYKNSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4C=C3)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4C=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3,6-trimethyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12162215.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12162219.png)
![(5-methoxy-3-methyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B12162225.png)
![4-(2-{4-[(difluoromethyl)sulfanyl]phenyl}hydrazin-1-ylidene)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B12162230.png)
![N-[4-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B12162232.png)
![2-Chloro-5-[3-(trifluoromethyl)piperidine-1-carbonyl]pyridine](/img/structure/B12162239.png)
![N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]pyridine-2-carboxamide](/img/structure/B12162242.png)
![N-[(furan-2-yl)methyl]-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12162247.png)
![4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]butanamide](/img/structure/B12162257.png)
![7-Ethyl-10-thia-3,4,5,6,8-pentaazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B12162258.png)
![5-ethyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B12162274.png)


